Cas no 354-44-9 (dimethylsulfamyl fluoride)

dimethylsulfamyl fluoride 化学的及び物理的性質
名前と識別子
-
- dimethylsulfamyl fluoride
- DIMETHYLSULFAMOYL FLUORIDE
- N,N-dimethylsulfamoyl fluoride
- CS-0526924
- N,N-Dimethylsulfamyl fluoride
- E78513
- Sulfamoyl fluoride, N,N-dimethyl-
- 354-44-9
- BRN 1751157
- Sulfamyl fluoride, N,N-dimethyl-
- DTXSID60188878
- AKOS006283287
- Sulfamoyl fluoride, dimethyl-
- SCHEMBL7913897
- ES-2161
- C2H6FNO2S
- N,N-dimethylsulfamoylfluoride
- EN300-75797
-
- MDL: MFCD01683123
- インチ: InChI=1S/C2H6FNO2S/c1-4(2)7(3,5)6/h1-2H3
- InChIKey: NNOYMOQFZUUTHQ-UHFFFAOYSA-N
- ほほえんだ: CN(C)S(=O)(=O)F
計算された属性
- せいみつぶんしりょう: 127.01038
- どういたいしつりょう: 127.01032777g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 7
- 回転可能化学結合数: 1
- 複雑さ: 132
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 45.8Ų
- 疎水性パラメータ計算基準値(XlogP): 0.1
じっけんとくせい
- PSA: 37.38
dimethylsulfamyl fluoride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-75797-1.0g |
N,N-dimethylsulfamoyl fluoride |
354-44-9 | 95% | 1.0g |
$241.0 | 2024-05-23 | |
Enamine | EN300-75797-0.5g |
N,N-dimethylsulfamoyl fluoride |
354-44-9 | 95% | 0.5g |
$164.0 | 2024-05-23 | |
Enamine | EN300-75797-2.5g |
N,N-dimethylsulfamoyl fluoride |
354-44-9 | 95% | 2.5g |
$474.0 | 2024-05-23 | |
Enamine | EN300-75797-10.0g |
N,N-dimethylsulfamoyl fluoride |
354-44-9 | 95% | 10.0g |
$1040.0 | 2024-05-23 | |
BAI LING WEI Technology Co., Ltd. | 075444-2g |
Dimethylsulfamoyl fluoride |
354-44-9 | 95% | 2g |
¥ 3520 | 2022-04-26 | |
eNovation Chemicals LLC | Y1250330-250mg |
Dimethylsulfamoyl fluoride |
354-44-9 | 95% | 250mg |
$100 | 2025-02-19 | |
eNovation Chemicals LLC | Y1250330-5g |
Dimethylsulfamoyl fluoride |
354-44-9 | 95% | 5g |
$445 | 2025-02-19 | |
1PlusChem | 1P00CVIH-250mg |
Dimethylsulfamoyl fluoride |
354-44-9 | 95% | 250mg |
$47.00 | 2025-03-13 | |
Aaron | AR00CVQT-10g |
Dimethylsulfamoyl fluoride |
354-44-9 | 95% | 10g |
$765.00 | 2025-01-24 | |
eNovation Chemicals LLC | Y1250330-10g |
Dimethylsulfamoyl fluoride |
354-44-9 | 95% | 10g |
$745 | 2025-02-19 |
dimethylsulfamyl fluoride 関連文献
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
dimethylsulfamyl fluorideに関する追加情報
Dimethylsulfamyl Fluoride (CAS No. 354-44-9): A Comprehensive Overview
DIMETHYLSULFAMYL FLUORIDE, also known by its CAS registry number CAS NO. 354-44-9, is a fluorinated organic compound that has garnered significant attention in the field of biomedicine and pharmaceutical research. This compound belongs to the class of sulfonamides and is characterized by its unique chemical structure, which makes it a valuable tool in various scientific applications.
The structure of dimethylsulfamyl fluoride comprises a sulfonyl group flanked by two methyl substituents and a fluorine atom. This specific arrangement imparts the compound with distinct chemical properties, including reactivity towards nucleophilic substitution and potential for bioavailability in biological systems. These attributes have positioned it as an important intermediate in drug discovery and development processes.
Recent studies have highlighted the role of dimethylsulfamyl fluoride in the synthesis of biologically active molecules. For instance, researchers have explored its utility in the creation of fluorinated sulfonamides, which are known for their inhibitory effects on various enzyme pathways. This has led to its application in the development of anticancer, anti-inflammatory, and bacteriostatic agents.
In the realm of oncology, dimethylsulfamyl fluoride has been investigated as a precursor for fluorinated drugs that target specific cancer pathways. Its ability to facilitate site-specific fluorination in drug molecules has made it an indispensable reagent in the synthesis of cancer therapeutic agents. Furthermore, its role in enhancing the pharmacokinetic properties of drugs by introducing fluorine atoms has been extensively studied.
Beyond oncology, dimethylsulfamyl fluoride has also found applications in the development of antimicrobial agents. The introduction of fluorine into sulfonamide structures has been shown to enhance their efficacy against bacterial infections. This has led to its use in creating novel compounds that exhibit potent bactericidal activity, making them promising candidates for future antimicrobial therapies.
Recent advancements in chemical synthesis have further enhanced the utility of dimethylsulfamyl fluoride. Researchers have developed innovative methods to incorporate this compound into complex drug molecules, enabling the creation of highly selective and potent pharmaceutical agents. These methods include Suzuki-Miyaura coupling, Stille coupling, and other palladium-catalyzed reactions that leverage the unique reactivity of fluorinated sulfonamides.
The study of dimethylsulfamyl fluoride has also extended to its potential as a diagnostic agent. Its ability to facilitate the introduction of fluorine atoms into biomolecules has been explored in the context of imaging technologies, such as positron emission tomography (PET). This application holds promise for improving the accuracy of disease diagnosis and monitoring.
Despite its immense potential, the use of dimethylsulfamyl fluoride is not without challenges. The compound's reactivity must be carefully controlled to avoid unintended side reactions during drug synthesis. Additionally, the optimization of its pharmacokinetic properties remains an area of active research to ensure its safe and effective use in therapeutic applications.
Looking ahead, the continued exploration of dimethylsulfamyl fluoride's properties is expected to yield further breakthroughs in the field of biomedicine. Its role as a versatile reagent in drug discovery will likely expand, contributing to the development of next-generation therapies for a wide range of diseases.
354-44-9 (dimethylsulfamyl fluoride) 関連製品
- 1864014-06-1(1-(4-Methoxyphenyl)-3-methylbutan-1-amine hydrochloride)
- 4665-58-1(2-Nitratoethylamine nitrate)
- 2050-72-8(1,6-Dichloronaphthalene)
- 130727-53-6(Ethanethioic acid,S-(29-hydroxy-12,15,18,21,24,27-hexaoxanonacos-1-yl) ester)
- 1881756-08-6(1-Cyclopentyl-3-(2-fluoroethyl)thiourea)
- 718632-38-3(2-{(tert-butoxy)carbonyl(2-cyanoethyl)amino}-2-methylpropanoic acid)
- 1361802-28-9((3',4'-Dichloro-6-fluoro-biphenyl-2-yl)-acetic acid)
- 2877718-86-8(2-[1-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]-N-(oxan-4-yl)acetamide)
- 1806409-46-0(4-Bromo-3-(3-chloropropyl)(difluoromethoxy)benzene)
- 2717-95-5(Imidazo[1,2-a]pyridine-3-methanamine,N,N-dimethyl-)

